![molecular formula C20H17N3O3S B2658151 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide CAS No. 865183-06-8](/img/structure/B2658151.png)
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
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Description
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, commonly referred to as APB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. APB is a heterocyclic compound that contains a benzothiazole ring and a phenoxyacetamide group.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized novel diastereoselective benzothiazole β-lactam conjugates, starting from benzothiazol-2-yl precursors, evaluating their antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains. These compounds, due to their structural novelty, have shown moderate antimicrobial activities, and their hemolytic activity and mammalian cell toxicity surveys indicate potential medicinal applications (Alborz et al., 2018).
Structure-Activity Relationships in Drug Development
In another study, the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors were investigated. Variations in the benzothiazole scaffold have been examined to improve metabolic stability, highlighting the significance of this structure in the development of anticancer agents (Stec et al., 2011).
Material Science Applications
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical and thermochemical properties, evaluating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells (Mary et al., 2020).
properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-3-11-23-17-10-9-15(21-14(2)24)12-18(17)27-20(23)22-19(25)13-26-16-7-5-4-6-8-16/h1,4-10,12H,11,13H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZWACDTKRJXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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